4-Azidophenacyl bromide
Overview
Description
Synthesis Analysis
The synthesis of 4-azidophenacyl bromide involves specific reactions that allow for its production in good yields. For instance, the synthesis from phenacyl bromides through reactions with sodium azide has been demonstrated, leading to the formation of phenacyl azides, which are precursors to 4-azidophenacyl bromide (Batanero et al., 1999). Additionally, various methods, including the use of metallic indium or zinc in reactions with phenacyl bromides, have been explored to synthesize related compounds, showcasing the versatility of approaches in obtaining 4-azidophenacyl bromide derivatives (Yadav et al., 2008).
Molecular Structure Analysis
Studies on the molecular structure of compounds related to 4-azidophenacyl bromide reveal significant insights into their conformation and chemical behavior. For instance, X-ray molecular structure analysis has provided detailed views of the stereochemistry and molecular conformation of these compounds, enhancing understanding of their reactivity and interactions (Rodios et al., 1994).
Chemical Reactions and Properties
4-Azidophenacyl bromide participates in various chemical reactions, serving as a precursor for the synthesis of heterocyclic compounds and as a bifunctional reagent for photolabile applications. Its ability to undergo photolysis to generate reactive intermediates like nitrenes makes it valuable in cross-linking studies and the modification of macromolecules (Hixson & Hixson, 1975).
Physical Properties Analysis
The physical properties of 4-azidophenacyl bromide and related compounds, such as solubility, melting point, and stability, are crucial for their application in synthetic chemistry. These properties are influenced by the molecular structure and substituents present on the phenacyl core. Detailed physical property analysis aids in the optimization of reaction conditions and the development of new synthetic methodologies.
Chemical Properties Analysis
The chemical properties of 4-azidophenacyl bromide, including its reactivity towards nucleophiles, electrophiles, and photolabile behavior, are central to its application in organic synthesis and material science. Its role as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds is a testament to its reactivity and utility in organic chemistry (Vekariya et al., 2018).
Scientific Research Applications
Photoaffinity Labeling in Yeast : The photosensitive azide derivative of ethidium bromide, which is related to 4-Azidophenacyl bromide, has been found to selectively bind to mitochondrial DNA. This enhances the production of petite mutants in yeast through photoaffinity labeling (Hixon, White, & Yielding, 1975).
Inhibition of Rabbit Muscle Enzyme : P-azidophenacyl bromide acts as a versatile photolabile reagent that effectively inhibits rabbit muscle glyceraldehyde-3-phosphate dehydrogenase (Hixson & Hixson, 1975).
Antioxidant Properties : New 2-(4-bromophenyl)-2-oxoethyl benzoates synthesized in a study showed mild antioxidant abilities compared to standard BHT, indicating potential applications in synthetic and photochemistry (Kumar et al., 2014).
Electrochemical Reduction : Electrochemical reduction of phenacyl azides leads to the formation of 2-aroyl-4-arylimidazoles with considerable yield, demonstrating a significant application in organic synthesis (Batanero, Escudero, & Barba, 1999).
Micellization Studies : The study of micelles of 4-aza-1-tetradecyl-1-azoniabicyclo[2.2.2]octane bromide in aqueous solution provided insights into their formation and the lifetime of molecules in micelles, relevant to surface chemistry and nanotechnology (Zakharova et al., 2012).
Inhibition of Phospholipase A2 Activity : Bromophenacyl bromide, a compound related to 4-Azidophenacyl bromide, has been shown to inhibit phospholipase A2 activity, which has implications in biochemical research and drug development (Massicotte, Oliver, Lynch, & Baudry, 1990).
Functionalization of Surfaces : Organic azides functionalized gallium phosphide surfaces, reducing gallium leaching and improving stability and hydrophobic properties, demonstrating potential in materials science and engineering (Richards, Luce, Zemlyanov, & Ivanisevic, 2012).
Synthesis of Organic Compounds : The compound has been used in the synthesis of new organic molecules, such as 2,4,6-triarylpyrimidines, showcasing its utility in organic synthesis (Gupta et al., 2007).
properties
IUPAC Name |
1-(4-azidophenyl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJPDRANSVSGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205627 | |
Record name | 4-Azidophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidophenacyl bromide | |
CAS RN |
57018-46-9 | |
Record name | 4-Azidophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57018-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidophenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-azidophenyl)-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AZIDOPHENACYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POZ2E56V0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.